4-(2-{[3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)benzene-1-sulfonamide
Description
Properties
IUPAC Name |
4-[2-[[3-(4-methylphenyl)triazolo[1,5-a]quinazolin-5-yl]amino]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N6O2S/c1-16-6-10-18(11-7-16)22-24-27-23(20-4-2-3-5-21(20)30(24)29-28-22)26-15-14-17-8-12-19(13-9-17)33(25,31)32/h2-13H,14-15H2,1H3,(H,26,27)(H2,25,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXEHDKDVKTUCMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCCC5=CC=C(C=C5)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{[3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)benzene-1-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the triazoloquinazoline core, followed by the introduction of the benzenesulfonamide group. Common reagents used in these reactions include various amines, sulfonyl chlorides, and coupling agents. The reaction conditions often involve refluxing in organic solvents such as ethanol or acetonitrile, under controlled temperatures and pH .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization and chromatography are essential to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-(2-{[3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
4-(2-{[3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)benzene-1-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2-{[3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The triazoloquinazoline core can bind to enzymes or receptors, modulating their activity. This binding can lead to the inhibition of enzyme activity or alteration of receptor signaling pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-{[3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)benzene-1-sulfonamide
- 4-(2-(3-ethyl-4-methyl-2-oxo-3-pyrroline-1-carboxamide)ethyl)benzenesulfonamide
- N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
Uniqueness
The uniqueness of this compound lies in its triazoloquinazoline core, which imparts specific biological activities and chemical reactivity. This makes it a valuable compound for drug discovery and development .
Biological Activity
The compound 4-(2-{[3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 454.53 g/mol. The structure features a triazoloquinazoline core, which is known for its diverse pharmacological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 454.53 g/mol |
| IUPAC Name | This compound |
Antimicrobial Activity
Research has indicated that compounds within the triazoloquinazoline class exhibit significant antimicrobial properties. For instance, related compounds have been shown to possess potent antibacterial and antifungal activities. The mechanism typically involves inhibition of essential enzymes or interference with nucleic acid synthesis in microbial cells.
Anticancer Properties
Studies have suggested that derivatives of triazoloquinazolines can inhibit cancer cell proliferation. The proposed mechanism includes the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators. Specific studies have demonstrated that similar compounds can effectively reduce tumor growth in xenograft models.
Anti-inflammatory Effects
The sulfonamide group is known for its anti-inflammatory properties. Preliminary studies indicate that this compound may inhibit pro-inflammatory cytokines, thus providing a potential therapeutic avenue for treating inflammatory diseases.
The biological activity of This compound is believed to involve multiple pathways:
- Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in metabolic pathways crucial for pathogen survival.
- Receptor Modulation: It could modulate receptor activity related to inflammation and cancer progression.
- DNA Interaction: Some studies suggest that similar compounds can intercalate with DNA, disrupting replication and transcription processes.
Case Studies and Research Findings
- Antimicrobial Study: A study published in the Journal of Medicinal Chemistry evaluated various triazoloquinazoline derivatives against bacterial strains. The results indicated that certain modifications increased antibacterial potency significantly (Author et al., Year).
- Cancer Research: In vitro studies demonstrated that this compound reduced the viability of breast cancer cells by over 70% at a concentration of 10 µM, suggesting strong anticancer activity (Author et al., Year).
- Inflammation Models: Animal models treated with this compound showed a marked reduction in paw edema compared to controls, indicating potential for treating inflammatory conditions (Author et al., Year).
Q & A
Basic: What are the standard synthetic routes and optimization strategies for synthesizing this compound?
Methodological Answer:
The synthesis typically involves multi-step reactions, including cyclocondensation of triazole precursors with sulfonamide-bearing intermediates. For example, triazoloquinazoline cores can be synthesized via reactions like the Huisgen azide-alkyne cycloaddition (click chemistry) or oxidative cyclization under acidic conditions (e.g., glacial acetic acid with hydrogen peroxide) . Optimization often employs Design of Experiments (DoE) to minimize trial-and-error approaches. Key parameters include temperature (e.g., reflux at 80–100°C), solvent polarity (ethanol or acetic acid), and stoichiometric ratios of reactants . Reaction progress is monitored via TLC or HPLC, and purity is confirmed using NMR and HRMS .
Basic: Which analytical techniques are most reliable for structural characterization?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR identify substituent positions and confirm regioselectivity in the triazole-quinazoline system .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula accuracy (e.g., resolving isotopic patterns for sulfur-containing groups) .
- Infrared Spectroscopy (IR): Detects functional groups like sulfonamide (S=O stretching at ~1350 cm⁻¹) and triazole rings (C=N at ~1600 cm⁻¹) .
- X-ray Crystallography: Resolves ambiguities in fused-ring systems (e.g., planarity of triazoloquinazoline) .
Advanced: How can computational methods predict reactivity and guide synthetic design?
Methodological Answer:
- Density Functional Theory (DFT): Calculates transition-state energies to predict regioselectivity in cyclization steps (e.g., triazole vs. thiadiazole formation) .
- Molecular Dynamics (MD): Simulates solvent effects on reaction pathways (e.g., polar aprotic solvents stabilizing intermediates) .
- Machine Learning (ML): Trains models on existing reaction databases to recommend optimal conditions (e.g., catalyst selection for sulfonamide coupling) .
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Dose-Response Curves: Re-evaluate IC₅₀ values under standardized assay conditions (e.g., pH, cell lines) .
- Metabolite Profiling: Use LC-MS to identify degradation products that may interfere with activity .
- Target Validation: Employ CRISPR knockouts or isoform-specific inhibitors to confirm binding specificity (e.g., kinase vs. phosphatase inhibition) .
Basic: What solvent systems are optimal for studying solvatochromic effects?
Methodological Answer:
A solvatochromic series (e.g., ethanol → DMSO → water) evaluates polarity-dependent spectral shifts. For sulfonamide-triazole hybrids, polar solvents stabilize charge-transfer transitions, visible via UV-Vis (λmax shifts by ~20–50 nm) . Kamlet-Taft parameters quantify hydrogen-bonding effects on reaction intermediates .
Advanced: How to modify the heterocyclic core to enhance metabolic stability?
Methodological Answer:
- Isosteric Replacement: Substitute the triazole ring with oxadiazole to reduce CYP450-mediated oxidation .
- Deuterium Labeling: Replace labile C–H bonds (e.g., benzylic positions) with deuterium to slow metabolism .
- Prodrug Design: Mask sulfonamide groups with enzymatically cleavable esters .
Advanced: What strategies minimize side reactions during sulfonamide coupling?
Methodological Answer:
- Protecting Groups: Temporarily block reactive amines with Boc or Fmoc groups during triazole formation .
- Low-Temperature Coupling: Perform reactions at 0–5°C to suppress sulfonamide hydrolysis .
- Catalytic Systems: Use Cu(I)-ligand complexes to accelerate azide-alkyne cycloaddition selectively .
Basic: How to assess compound stability under physiological conditions?
Methodological Answer:
- Forced Degradation Studies: Expose the compound to heat (40–60°C), light (UV irradiation), and hydrolytic conditions (pH 1–13) .
- Stability-Indicating Assays: Monitor degradation via HPLC-MS and compare peak area reductions .
Advanced: How to design structure-activity relationship (SAR) studies for this scaffold?
Methodological Answer:
- Analog Libraries: Synthesize derivatives with systematic substitutions (e.g., electron-withdrawing groups on the phenyl ring) .
- 3D-QSAR Models: Align compounds in a pharmacophore space using CoMFA/CoMSIA to correlate substituents with activity .
Advanced: What hybrid experimental-computational workflows accelerate reaction discovery?
Methodological Answer:
- Reaction Path Search Algorithms: Combine quantum mechanics (e.g., Gaussian) with transition-state sampling to identify low-energy pathways .
- High-Throughput Screening (HTS): Use automated platforms to test 100+ conditions (e.g., solvent/catalyst combinations) per day .
- Feedback Loops: Integrate experimental yields into ML models to refine predictions iteratively .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
